4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid
Description
4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid is a synthetic compound characterized by a piperazine ring substituted with a 2-fluorophenyl group and a conjugated 4-oxo-2-butenoic acid moiety. This structure combines a heterocyclic amine (piperazine) with an α,β-unsaturated ketone and carboxylic acid group, which may confer unique physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate neurotransmitter receptors, while the fluorophenyl group enhances metabolic stability and binding affinity through electron-withdrawing effects.
Properties
IUPAC Name |
(E)-4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-11-3-1-2-4-12(11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-6H,7-10H2,(H,19,20)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFMVNSCNCLBNX-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluorophenylpiperazine with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide Coupling
The carboxylic acid group undergoes activation with carbodiimide reagents (e.g., EDC, DCC) to form reactive intermediates, enabling coupling with amines.
Mechanism :
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Carbodiimide activates the carboxylic acid to an O-acylisourea intermediate.
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Nucleophilic attack by the amine forms the amide bond, releasing urea byproducts .
Cyclocondensation with Hydrazines
The α,β-unsaturated ketone reacts with hydrazines to form pyridazinone derivatives via Michael addition and cyclization.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, RT, 15 days | Phenylhydrazine | 4-Phenylhydrazono derivatives | 85% | |
| Butanol, reflux, 5–10h | Hydrazine hydrate | 4,5-Dihydropyridazin-3(2H)-ones | 82% |
Mechanism :
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Hydrazine attacks the β-carbon of the α,β-unsaturated ketone.
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Intramolecular cyclization eliminates water, forming a six-membered heterocycle .
Nucleophilic Additions to the α,β-Unsaturated System
The conjugated carbonyl system participates in Michael additions with nitrogen and sulfur nucleophiles.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol, RT | Thiosemicarbazide | Thiazole derivatives | 75–90% | |
| Acetic acid, reflux | 2-Aminothiophene | Thieno-pyrimido-pyridazinones | 85% |
Mechanism :
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Nucleophilic attack at the β-carbon generates an enolate intermediate.
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Subsequent protonation and cyclization yield fused heterocycles .
Esterification and Decarboxylation
The carboxylic acid group can be esterified or thermally decarboxylated under controlled conditions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methanol | Methyl ester derivatives | 70–80% | |
| 150°C, inert atmosphere | None (thermal) | Decarboxylated enone | 60% |
Mechanism :
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Acid-catalyzed esterification replaces the -OH group with an alkoxy moiety.
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Thermal decarboxylation releases CO<sub>2</sub>, forming a substituted propenone .
Cross-Coupling Reactions
The fluorophenyl-piperazine moiety facilitates palladium-catalyzed cross-coupling reactions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Dioxane, 110°C, 1h | Pd<sub>2</sub>(dba)<sub>3</sub>, RuPhos | Boronic ester derivatives | 65–75% |
Mechanism :
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Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.
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Transmetallation with boronic acid and reductive elimination yield the coupled product .
Stereochemical Considerations
The (E)-configuration of the α,β-unsaturated system (confirmed via <sup>1</sup>H-NMR coupling constants, J = 15–16 Hz) directs regioselective additions. Computational studies (HOMO-LUMO gap analysis) rationalize preferential reactivity with electron-rich nucleophiles .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that piperazine derivatives can enhance mood and reduce anxiety in animal models, suggesting this compound may have similar effects .
Antipsychotic Potential
The structural similarity of this compound to known antipsychotics suggests it may act on dopamine receptors, particularly D2 receptors. In vitro studies have demonstrated that piperazine derivatives can exhibit antipsychotic-like effects by antagonizing these receptors, which could be beneficial for treating schizophrenia and related disorders .
Anti-inflammatory Properties
Emerging data suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, indicating a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Research on SAR has identified key functional groups that enhance its binding affinity to target receptors and improve pharmacokinetic properties. For instance, the presence of the fluorophenyl group is crucial for activity against certain receptors, while modifications to the piperazine ring can enhance solubility and bioavailability .
Case Study 1: Antidepressant Efficacy
A study published in Frontiers in Pharmacology evaluated the antidepressant effects of piperazine derivatives in rodent models. The results indicated that compounds structurally related to this compound significantly reduced depressive behaviors compared to controls, supporting the hypothesis of its antidepressant potential .
Case Study 2: Receptor Binding Studies
In receptor binding assays, analogs of this compound were tested for their affinity towards dopamine and serotonin receptors. Results showed a moderate affinity for D2 receptors and a significant interaction with 5-HT1A receptors, indicating a dual mechanism of action that could be leveraged for treating mood disorders .
Mechanism of Action
The mechanism of action of 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
(a) 4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid (MEPBA)
- Substituents : Methoxy (electron-donating) group at the para position of the phenyl ring.
- The methoxy group may enhance solubility but reduce metabolic stability relative to fluorine.
- Activity : Demonstrates antiproliferative effects against HeLa cervical cancer cells, suggesting α,β-unsaturated ketones as critical pharmacophores for cytotoxicity .
(b) 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazinyl]-4-oxobutanoic acid
- Substituents : Dual chloro groups (electron-withdrawing) on phenyl rings.
- Key Differences: Chlorine’s higher lipophilicity compared to fluorine may improve membrane permeability but increase toxicity risks. The butanoic acid (saturated backbone) vs. butenoic acid (unsaturated) alters conformational flexibility .
(c) 4-(4-Bromophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid
- Substituents: Bromophenyl and thienylmethylamino groups.
- The thiophene moiety introduces sulfur-based interactions .
(d) Aripiprazole
- Substituents : 2,3-Dichlorophenyl and carbostyril backbone.
- Key Differences : The extended hydrophobic backbone and dichlorophenyl group facilitate dopamine D2 receptor partial agonism, a feature absent in the target compound. Molecular weight (448.38 g/mol) is significantly higher .
Pharmacological Activity
- The piperazine moiety may enable central nervous system (CNS) penetration, though this remains speculative .
- MEPBA : Antiproliferative activity (IC₅₀ ~10 µM in HeLa cells) highlights the importance of the α,β-unsaturated ketone in inducing apoptosis .
- Aripiprazole : Efficacy in schizophrenia and bipolar disorder (doses: 10–30 mg/day) underscores the piperazine-dichlorophenyl pharmacophore’s role in neuropsychiatry .
Physicochemical Properties
*Estimated based on structural similarity.
- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, while chlorine/bromine increase lipophilicity and steric hindrance .
- Piperazine vs. Pyrrolidine () : Piperazine’s dual nitrogen atoms enable stronger hydrogen bonding, improving receptor affinity compared to pyrrolidine’s single nitrogen .
Research Findings
- Anticancer Potential: MEPBA’s activity against HeLa cells suggests that fluorophenyl analogues warrant testing in similar assays. The piperazine moiety could enhance blood-brain barrier penetration for CNS-targeted therapies .
- Synthetic Challenges : Introducing fluorine at the 2-position of the phenyl ring requires specialized fluorination reagents (e.g., Selectfluor), whereas methoxy and chloro groups are more straightforward to incorporate .
- Toxicity Considerations : Chlorophenyl derivatives () may pose higher hepatotoxicity risks due to reactive metabolite formation, whereas fluorine’s stability could mitigate this .
Biological Activity
4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a 2-fluorophenyl group and a 4-oxo-2-butenoic acid functional group. Its structure can be represented as follows:
This configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Tyrosinase Inhibition : The compound has been studied for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibiting this enzyme can have implications for treating hyperpigmentation disorders and certain skin cancers .
- Nucleoside Transporter Inhibition : It has been identified as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition can affect nucleotide synthesis and adenosine signaling, potentially offering therapeutic avenues in cancer treatment .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Tyrosinase Activity : A study reported that derivatives of this compound exhibited significant tyrosinase inhibition with IC50 values in the low micromolar range, indicating potent activity against this enzyme .
- Cell Viability : MTT assays showed that the compound did not exhibit cytotoxic effects on B16F10 melanoma cells up to concentrations of 25 µM, suggesting a favorable safety profile for further development .
Case Studies
- Antimelanogenic Effects : In a study focused on melanin production, the compound was found to significantly reduce melanin synthesis in B16F10 cells. This effect was attributed to its ability to inhibit tyrosinase activity effectively .
- Nucleoside Transporter Selectivity : Another study highlighted the compound's selectivity towards ENT2 over ENT1, which is crucial for developing targeted therapies that minimize side effects associated with broader transporter inhibition .
Data Tables
Q & A
Q. What synthetic routes are recommended for synthesizing 4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Acylation of piperazine derivatives with 2-fluorobenzoyl chloride under reflux in ethanol with potassium carbonate as a base .
- Step 2 : Alkylation using chloroacetophenone derivatives to introduce the oxo-butenoic acid moiety.
Optimization involves: - Temperature Control : Maintaining reflux conditions (~78°C for ethanol) to ensure complete reaction .
- Catalyst Selection : Using K₂CO₃ to deprotonate intermediates and enhance nucleophilicity .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) to isolate the pale-yellow solid product (48% yield) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Determines molecular packing and hydrogen-bonding interactions (e.g., trifluoroacetate counterion coordination) .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, ketone carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 397.1) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Measure IC₅₀ against targets like kynurenine 3-hydroxylase (KYN-3-OHase) using fluorometric assays .
- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. anticancer effects)?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 to validate enzyme targets (e.g., KYN-3-OHase for neuroprotection) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to divergent activities .
Q. What structure-activity relationship (SAR) strategies improve potency and selectivity?
- Methodological Answer :
- Piperazine Modifications : Introduce 4-methyl or 4-benzyl groups to enhance lipophilicity and blood-brain barrier penetration (see butyrophenone derivatives in ) .
- Fluorophenyl Substitution : Compare 2-fluoro vs. 4-fluoro analogs to optimize electronic effects on enzyme binding .
- Ketone Replacement : Replace the oxo group with thioketone or hydroxamic acid to modulate redox activity .
Q. What pharmacokinetic (ADME) studies are critical for preclinical development?
- Methodological Answer :
- Absorption : Caco-2 cell monolayers to predict intestinal permeability .
- Metabolism : Liver microsome assays (human/rat) to identify CYP450-mediated oxidation .
- Excretion : Radiolabeled tracer studies in rodents to quantify renal vs. fecal clearance .
Q. How can target engagement be validated in vivo for neuroprotective claims?
- Methodological Answer :
- Animal Models : Use MPTP-induced Parkinson’s disease mice to measure dopamine levels via HPLC .
- Biomarker Analysis : Quantify kynurenine pathway metabolites (e.g., quinolinic acid) in cerebrospinal fluid .
- PET Imaging : F-labeled analogs to assess brain penetration and target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
